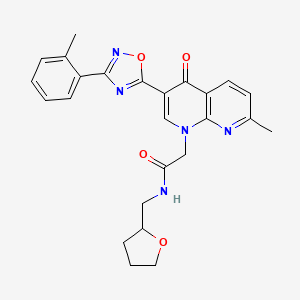
1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea group attached to a 3,4-dimethoxyphenyl ring and a 3-phenylprop-2-ynyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of 3,4-Dimethoxyaniline: This can be achieved by the methylation of 3,4-dihydroxyaniline using dimethyl sulfate or methyl iodide in the presence of a base.
Synthesis of 3-Phenylprop-2-yn-1-amine: This can be prepared by the reaction of phenylacetylene with ammonia or an amine in the presence of a catalyst such as palladium or copper.
Coupling Reaction: The final step involves the coupling of 3,4-dimethoxyaniline with 3-phenylprop-2-yn-1-amine in the presence of a coupling agent such as carbonyldiimidazole or triphosgene to form this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
化学反应分析
1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products:
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Corresponding amines and carbon dioxide.
科学研究应用
1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the prop-2-ynyl group, which may affect its reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea: Contains a saturated propyl group instead of the prop-2-ynyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in the presence of both the 3,4-dimethoxyphenyl and 3-phenylprop-2-ynyl groups, which confer specific chemical and biological properties that may not be present in other similar compounds.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-11-10-15(13-17(16)23-2)20-18(21)19-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,12H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOBZJVLCURRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC#CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone](/img/structure/B2980340.png)



![4-[(3-Propan-2-ylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2980350.png)
![N-(benzo[d]thiazol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2980352.png)

![methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2980354.png)
![2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole](/img/structure/B2980355.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid](/img/structure/B2980357.png)
![7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2980360.png)

![7-Methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2980362.png)

